1,2-Dimethoxy-5-ethyl-3-iodobenzene
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Overview
Description
1,2-Dimethoxy-5-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and an iodine atom.
Preparation Methods
The synthesis of 1,2-Dimethoxy-5-ethyl-3-iodobenzene typically involves the iodination of a suitable precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iodine monochloride (ICl) or iodine and a Lewis acid like aluminum chloride (AlCl3). The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature .
Chemical Reactions Analysis
1,2-Dimethoxy-5-ethyl-3-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,2-Dimethoxy-5-ethyl-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows it to be used in the design of new drugs, especially those targeting specific enzymes or receptors in the body.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-ethyl-3-iodobenzene largely depends on its chemical structure and the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to restore aromaticity . The methoxy groups can donate electron density through resonance, stabilizing the intermediate and facilitating the reaction.
Comparison with Similar Compounds
1,2-Dimethoxy-5-ethyl-3-iodobenzene can be compared to other similar compounds such as:
1,2-Dimethoxy-4-ethylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1,2-Dimethoxy-5-methyl-3-iodobenzene: Has a methyl group instead of an ethyl group, which can affect its steric and electronic properties.
1,2-Dimethoxy-3-iodobenzene: Lacks the ethyl group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C10H13IO2 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
5-ethyl-1-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
XQDBROQSNGINTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC)OC |
Origin of Product |
United States |
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